D-Mannose-13C,d-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

(2S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(213C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5?,6-/m1/s1/i3+1,5D |

InChI Key |

GZCGUPFRVQAUEE-IZJYJICASA-N |

Isomeric SMILES |

[2H]C([C@@H]([C@@H](CO)O)O)([13C@@H](C=O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Mannose-2-13C,2-d: Chemical Structure and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and potential synthesis pathways for the isotopically labeled carbohydrate, D-Mannose-2-13C,2-d. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic flux analysis, therapeutic drug monitoring, and other advanced research applications.

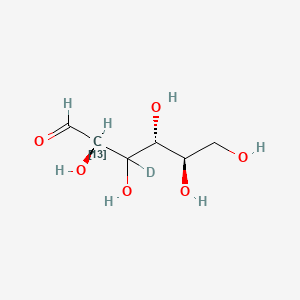

Chemical Structure of D-Mannose-2-13C,2-d

D-Mannose-2-13C,2-d is a derivative of the naturally occurring monosaccharide D-mannose, where the carbon atom at the C-2 position is the heavy isotope carbon-13 (¹³C), and the hydrogen atom attached to the same carbon is deuterium (²H or d). This dual labeling makes it a valuable tracer for metabolic studies, allowing for the simultaneous tracking of both the carbon and hydrogen atoms at a key metabolic position. D-Mannose is a C-2 epimer of glucose and plays a crucial role in glycosylation and other metabolic processes.[1]

The IUPAC name for this compound is (2R,3S,4S,5S,6R)-2-deutero-6-(hydroxymethyl)oxane-2,3,4,5-tetrol-2-¹³C. The molecule exists in equilibrium between its open-chain and cyclic (pyranose and furanose) forms, with the pyranose form being predominant in solution.

Caption: Chemical structure of α-D-Mannopyranose-2-¹³C,2-d.

Synthesis Pathways

The synthesis of D-Mannose-2-¹³C,2-d is not extensively documented in publicly available literature. However, a plausible synthetic route can be devised by combining established methods for isotopic labeling of monosaccharides. A key strategy involves the stereoselective reduction of a C-2 keto-mannose precursor with a deuterated reducing agent, starting from a ¹³C-labeled mannose derivative.

A potential pathway is adapted from the synthesis of 2-deutero-d-mannose.[2] This approach would begin with a commercially available D-Mannose labeled with ¹³C at the C-2 position (D-Mannose-2-¹³C).

Proposed Synthesis Workflow

The proposed synthesis involves a three-step process starting from D-Mannose-2-¹³C:

-

Protection of Hydroxyl Groups: The hydroxyl groups of D-Mannose-2-¹³C are protected to prevent side reactions in subsequent steps. A common method is the formation of benzyl ethers and a benzylidene acetal.

-

Oxidation at C-2: The unprotected hydroxyl group at the C-2 position is oxidized to a ketone, forming a β-d-arabino-hexopyranoside-2-ulose derivative.

-

Stereoselective Reduction with Deuteride: The ketone at C-2 is then stereoselectively reduced using a deuterium-donating agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom.

-

Deprotection: The protecting groups are removed to yield the final product, D-Mannose-2-¹³C,2-d.

Caption: Proposed workflow for the synthesis of D-Mannose-2-¹³C,2-d.

Detailed Experimental Protocols (Adapted)

The following are adapted experimental protocols based on the synthesis of 2-deutero-d-mannose.[2] Researchers should optimize these procedures for the ¹³C-labeled starting material.

Step 1: Protection of D-Mannose-2-¹³C

-

Objective: To protect the hydroxyl groups at C-1, C-3, C-4, and C-6.

-

Procedure:

-

D-Mannose-2-¹³C is converted to its benzyl glycoside.

-

A 4,6-benzylidene acetal is formed.

-

The hydroxyl group at C-3 is protected with a benzyl group.

-

Step 2: Oxidation of the C-2 Hydroxyl Group

-

Objective: To oxidize the free hydroxyl group at C-2 to a ketone.

-

Reagent: Dess-Martin periodinane.

-

Procedure:

-

The protected D-Mannose-2-¹³C derivative is dissolved in a suitable solvent (e.g., CH₂Cl₂).

-

Dess-Martin periodinane is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched, and the product is purified by column chromatography.

-

Step 3: Stereoselective Reduction with Sodium Borodeuteride

-

Objective: To introduce a deuterium atom at the C-2 position with manno configuration.

-

Reagent: Sodium borodeuteride (NaBD₄).

-

Procedure:

-

The ketone intermediate is dissolved in a mixture of CH₂Cl₂ and MeOH.

-

The solution is cooled to 0 °C, and NaBD₄ is added portion-wise.

-

The reaction is stirred until the starting material is consumed.

-

The reaction is quenched, and the deuterated product is extracted and purified.

-

Step 4: Deprotection

-

Objective: To remove all protecting groups.

-

Procedure:

-

The deuterated and protected intermediate is dissolved in a suitable solvent system (e.g., THF/EtOH).

-

Palladium on carbon (Pd/C) is added as a catalyst.

-

The mixture is subjected to hydrogenation (H₂) to cleave the benzyl and benzylidene protecting groups.

-

The catalyst is filtered off, and the solvent is evaporated to yield the final product, D-Mannose-2-¹³C,2-d.

-

Quantitative Data

| Step | Reaction | Reagents | Reported Yield (for deuterated analog) |

| 2 | Oxidation | Dess–Martin periodinate | ~64% |

| 3 | Reduction | NaBD₄ | ~90% |

Note: The overall yield will be dependent on the efficiency of the protection and deprotection steps, which can vary based on the specific protecting groups and reaction conditions used.

Role in Signaling and Metabolic Pathways

D-mannose is an important monosaccharide in human metabolism, particularly in the glycosylation of proteins.[1] It is transported into cells and phosphorylated to mannose-6-phosphate, which can then enter glycolysis or be converted to mannose-1-phosphate for use in glycosylation pathways.

Isotopically labeled D-mannose, such as D-Mannose-2-¹³C,2-d, serves as a powerful tool for tracing metabolic pathways in vitro and in vivo. The dual labeling allows for more detailed analysis of metabolic fluxes compared to single-labeled tracers. For instance, it can be used in:

-

Metabolic Flux Analysis (MFA): To quantify the rates of metabolic reactions in central carbon metabolism. The ¹³C label can be traced through glycolysis, the pentose phosphate pathway, and the TCA cycle.[3]

-

Glycosylation Studies: To follow the incorporation of mannose into glycoproteins and understand the dynamics of this critical post-translational modification.

-

Drug Metabolism and Pharmacokinetics (DMPK): To study the metabolic fate of mannose-containing drugs or drug candidates.

Caption: Simplified metabolic pathway of D-Mannose-2-¹³C,2-d.

Conclusion

D-Mannose-2-¹³C,2-d is a specialized, doubly labeled monosaccharide with significant potential for advanced metabolic research. While a dedicated synthesis protocol is not widely published, a robust synthetic strategy can be formulated based on established methods for isotopic labeling. The detailed structural information and proposed synthesis pathways provided in this guide offer a solid foundation for researchers and drug development professionals looking to utilize this powerful tool in their studies. Further optimization of the proposed synthesis and characterization of the final product are recommended for specific research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: A Technical Guide to Natural Abundance Correction for D-Mannose-13C,d-2 Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. The use of dual-labeled molecules, such as D-Mannose-13C,d-2, offers a powerful approach to simultaneously track the fate of different atoms within a molecule as it traverses the metabolic landscape. However, the inherent presence of naturally occurring heavy isotopes in biological samples can obscure the true isotopic enrichment from the tracer, necessitating a critical data correction step. This technical guide provides an in-depth exploration of the principles, experimental protocols, and data analysis workflows for natural abundance correction in studies utilizing this compound, empowering researchers to obtain accurate and reliable insights into mannose metabolism.

The Challenge of Natural Isotopic Abundance

All elements with stable isotopes exist in nature as a mixture of these isotopic forms. For instance, carbon is predominantly present as ¹²C, but about 1.1% of it is the heavier isotope ¹³C. Similarly, hydrogen exists mainly as ¹H, with a small fraction being deuterium (²H or D). When analyzing a sample using mass spectrometry, these naturally occurring heavy isotopes contribute to the measured mass isotopologue distribution (MID), creating a background signal that can be mistaken for incorporation of the isotopic tracer.[1] Failure to correct for this natural abundance can lead to significant overestimation of tracer incorporation and erroneous interpretation of metabolic fluxes.[2]

The challenge is amplified in dual-labeling studies. The simultaneous presence of both ¹³C and deuterium tracers, coupled with the natural abundance of isotopes of all atoms in the molecule (including oxygen and nitrogen), creates a complex combinatorial landscape of possible mass isotopologues. Accurate correction requires sophisticated algorithms that can deconvolve the contributions of natural abundance from the true tracer enrichment.[3]

Experimental Design and Execution

A typical workflow for a this compound tracing experiment involves several key stages, from cell culture to data analysis. Careful execution of each step is critical for obtaining high-quality data amenable to accurate natural abundance correction.

Experimental Workflow

Caption: A generalized experimental workflow for this compound metabolic tracing studies.

Detailed Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound and its metabolites from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Metabolite Extraction:

-

Quench metabolism rapidly by adding ice-cold methanol to the cell culture or tissue homogenate.

-

Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water to separate polar metabolites (including mannose and its phosphorylated derivatives) from non-polar components.

-

Collect the polar phase and dry it under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization:

-

To increase volatility for GC analysis, the dried polar metabolites must be derivatized. A common two-step derivatization is:

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect aldehyde and ketone groups.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.

-

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.

-

Injection: Use a splitless or split injection mode depending on the sample concentration.

-

Oven Program: A temperature gradient is employed to separate the derivatized metabolites. An example program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Data can be acquired in full scan mode to identify all metabolites or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific mass fragments of mannose and its known metabolites. For dual-labeled experiments, high mass resolution is advantageous to distinguish between isotopologues with the same nominal mass but different exact masses (e.g., one ¹³C vs. two ²H).[3]

-

The Core of the Correction: Mathematical Principles

The fundamental principle behind natural abundance correction is to mathematically subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID). This is typically achieved using a correction matrix approach.[4]

The measured MID (M_measured) can be represented as the product of a correction matrix (C) and the true, tracer-derived MID (M_true):

M_measured = C * M_true

To find the true enrichment, this equation is rearranged:

M_true = C⁻¹ * M_measured

Where C⁻¹ is the inverse of the correction matrix. The correction matrix is constructed based on the elemental composition of the metabolite and the known natural abundances of the stable isotopes of each element.[5] For dual-labeled molecules like this compound, the construction of this matrix is more complex as it must account for the combinatorial possibilities of natural isotopes of carbon, hydrogen, and oxygen, in addition to the introduced ¹³C and deuterium labels.[3]

Logical Workflow for Natural Abundance Correction

Caption: A logical workflow illustrating the key steps in the natural abundance correction process.

Data Presentation: Making Sense of the Numbers

Clear and concise presentation of quantitative data is paramount. The following tables provide examples of how to structure data from a this compound study.

Table 1: Natural Abundance of Relevant Stable Isotopes

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H (D) | 0.0115 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

Source: IUPAC data.

Table 2: Example Mass Isotopologue Distribution (MID) of a Mannose-derived Metabolite (Hypothetical Data)

| Mass Isotopologue | Raw Abundance (%) | Corrected Abundance (%) |

| M+0 | 50.2 | 45.1 |

| M+1 | 25.8 | 23.5 |

| M+2 | 12.5 | 11.8 |

| M+3 | 6.3 | 6.1 |

| M+4 | 3.1 | 3.0 |

| M+5 | 1.5 | 1.5 |

| M+6 | 0.6 | 0.6 |

| M+7 (¹³C₆, d₁) | 0.0 | 8.4 |

This hypothetical data illustrates the shift in the MID after natural abundance correction, revealing the incorporation of the deuterated tracer.

Visualizing the Metabolic Context: D-Mannose Metabolism

Understanding the metabolic fate of D-Mannose is crucial for interpreting the results of tracing studies. The following diagram illustrates the central pathways of mannose metabolism.

Caption: A simplified diagram of the D-Mannose metabolic pathway. MPI: Mannose Phosphate Isomerase, PMM2: Phosphomannomutase 2, GMPP: GDP-Mannose Pyrophosphorylase.

Conclusion

The use of dual-labeled tracers like this compound offers unparalleled opportunities to dissect metabolic pathways. However, the accuracy of such studies hinges on the correct application of natural abundance correction. By understanding the underlying principles, implementing robust experimental protocols, and utilizing appropriate data analysis tools, researchers can confidently navigate the complexities of stable isotope tracing and unlock a deeper understanding of cellular metabolism. This guide provides a foundational framework for professionals in research and drug development to design, execute, and interpret these powerful experiments with greater precision and reliability.

References

- 1. Model-independent fluxome profiling from 2H and 13C experiments for metabolic variant discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 3. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

A Technical Guide to D-Mannose-¹³C,d-2 as a Precision Tracer in Glycosylation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1] Aberrations in glycosylation are hallmarks of numerous diseases, including cancer and congenital disorders of glycosylation (CDGs).[1][2] Consequently, methods to quantitatively analyze glycosylation pathways are indispensable for both basic research and therapeutic development.

Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful tool for tracing metabolic pathways and quantifying their flux.[3][4] D-Mannose is a key monosaccharide that serves as a precursor for the synthesis of N-linked glycans.[5][6] This guide focuses on the use of D-Mannose-¹³C,d-2, a dual-labeled isotopic tracer, for the precise investigation of mannose metabolism and its incorporation into glycoproteins. The presence of both a carbon-13 (¹³C) isotope and a deuterium (d or ²H) atom at the C-2 position allows for the unambiguous tracking of mannose through specific and competing metabolic routes, offering a higher degree of resolution than single-labeled tracers.

Core Principles: Tracing Mannose Metabolic Flux

Exogenous mannose is incorporated into the N-glycosylation pathway primarily through its conversion to GDP-mannose. However, the metabolic journey is not always direct. The key enzyme phosphomannose isomerase (MPI) can reversibly convert mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P).[7] This creates a "metabolic detour" where exogenous mannose can enter the glycolytic pool before being re-converted back to Man-6-P for glycosylation.

The unique labeling of D-Mannose-¹³C,d-2 is designed to distinguish between the direct incorporation pathway and this MPI-mediated detour.

-

Direct Pathway: If D-Mannose-¹³C,d-2 is directly phosphorylated to Man-6-P and then converted to GDP-Mannose for N-glycan synthesis, the mannose residues in the final glycoprotein will retain both the ¹³C and the C-2 deuterium labels.

-

MPI Detour: If the labeled Man-6-P is isomerized to Fru-6-P, the deuterium at the C-2 position is lost.[5] If this Fru-6-P is subsequently converted back to Man-6-P, the resulting mannose will still contain ¹³C but will have lost the deuterium label.

Therefore, by measuring the ratio of dual-labeled (¹³C, d) to single-labeled (¹³C only) mannose in N-glycans, researchers can precisely quantify the metabolic flux through these competing pathways. This provides critical insights into the regulation of mannose metabolism under various physiological or pathological conditions.

Caption: Metabolic fate of this compound in glycosylation pathways.

Quantitative Data Presentation

Metabolic tracer experiments generate quantitative data on the contribution of different substrates to glycosylation. While direct data for D-Mannose-¹³C,d-2 is specific to experimental context, studies using similar tracers like [1,2-¹³C]glucose and [4-¹³C]mannose provide a framework for the type of data generated.[7]

Table 1: Quantitative Contribution of Exogenous Mannose to N-Glycans in Fibroblasts This table summarizes findings on the metabolic origins of mannose in N-glycans under physiological conditions, demonstrating the significant role of exogenous mannose.[7]

| Cell Type | Culture Condition | Mannose in N-Glycans from Exogenous Mannose (%) | Mannose in N-Glycans from Glucose (%) |

| Normal Human Fibroblasts | 5 mM Glucose, 50 µM Mannose | 25 - 30% | 70 - 75% |

| MPI-Deficient Fibroblasts | 5 mM Glucose, 50 µM Mannose | ~80% | ~20% |

Table 2: Illustrative Mass Isotopologue Distribution (MID) from a D-Mannose-¹³C,d-2 Experiment Following a labeling experiment, mass spectrometry measures the relative abundance of different isotopologues of mannose. This hypothetical data illustrates how flux through the direct vs. detour pathway can be calculated.

| Mannose Isotopologue | Mass Shift | Description | Relative Abundance (%) |

| M+0 | 0 | Unlabeled (from endogenous sources) | 5% |

| M+1 | +1 | ¹³C only (from MPI detour) | 15% |

| M+2 | +2 | d-2 only (not expected from this tracer) | 0% |

| M+3 | +3 | ¹³C + d-2 (from direct pathway) | 80% |

From this data, the ratio of direct pathway flux to MPI detour flux would be approximately 80:15.

Experimental Protocols and Workflow

A typical experiment using D-Mannose-¹³C,d-2 involves cell culture-based metabolic labeling, followed by glycoprotein isolation, glycan release, and mass spectrometry analysis.

Caption: General workflow for a this compound tracer experiment.

Detailed Methodology: A Synthesized Protocol

This protocol is synthesized from established methods for stable isotope labeling in glycosylation studies.[7][8][9]

1. Metabolic Labeling of Cultured Cells

-

Cell Seeding: Seed cells (e.g., human fibroblasts, cancer cell lines) in appropriate culture vessels. Grow to ~85% confluence to ensure active metabolism.[9]

-

Media Preparation: Prepare a custom culture medium (e.g., DMEM) lacking standard glucose and mannose. Supplement this base medium with a defined concentration of unlabeled glucose (e.g., 5 mM) and the tracer, D-Mannose-¹³C,d-2 (e.g., 50-200 µM). The precise concentrations should mimic physiological conditions or test specific hypotheses.[7]

-

Labeling Incubation: Remove the standard growth medium, wash cells once with PBS, and add the prepared labeling medium. Incubate cells for a defined period (e.g., 12-24 hours). The incubation time should be sufficient to allow for incorporation into glycoproteins, which can be determined through a time-course experiment.[7]

2. Glycoprotein Isolation and N-Glycan Release

-

Cell Harvest: Wash cells with ice-cold PBS and harvest by scraping or trypsinization. Lyse the cells using a suitable buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein Quantification & Precipitation: Quantify the total protein concentration (e.g., BCA assay). Precipitate total protein from the lysate using cold acetone or ethanol.

-

N-Glycan Release: Resuspend the protein pellet. Denature the proteins by heating. Add PNGase F (Peptide-N-Glycosidase F) and incubate (e.g., 37°C for 12-18 hours) to specifically cleave N-linked glycans from asparagine residues.

3. Monosaccharide Preparation and Derivatization for GC-MS

-

Hydrolysis: After glycan release, hydrolyze the samples using an acid (e.g., 2M trifluoroacetic acid at 100°C for 4 hours) to break down the glycans into their constituent monosaccharides.

-

Derivatization: The released monosaccharides must be derivatized to make them volatile for Gas Chromatography (GC) analysis. A common method is conversion to aldonitrile acetate derivatives.[7]

- Neutralize the acid-hydrolyzed sample.

- Add hydroxylamine hydrochloride in pyridine and heat to form oximes.

- Add acetic anhydride and heat to complete the acetylation.

- Extract the final derivatives into an organic solvent (e.g., dichloromethane).

4. GC-MS Analysis

-

Separation: Inject the derivatized sample onto a GC system equipped with a suitable capillary column (e.g., SP-2380) to separate the different monosaccharides.[7]

-

Detection: Analyze the eluting compounds using a mass spectrometer operating in electron ionization (EI) mode. Use selected ion monitoring (SIM) to detect the characteristic fragments of the mannose derivative and its isotopologues, tracking the specific mass shifts caused by ¹³C and deuterium.

Applications in Research and Drug Development

The precision offered by D-Mannose-¹³C,d-2 makes it a valuable tool in several key areas:

-

Congenital Disorders of Glycosylation (CDGs): This tracer is ideal for studying diseases like MPI-CDG (CDG-Ib), where the flux between Man-6-P and Fru-6-P is impaired.[7][10] It allows for a direct measurement of residual MPI activity and can be used to assess the efficacy of therapeutic interventions, such as mannose supplementation.[11]

-

Cancer Biology: Altered glycosylation is a universal feature of cancer that affects cell adhesion, signaling, and metastasis.[12][13] D-Mannose-¹³C,d-2 can be used to probe how cancer cells rewire their mannose metabolism to support aberrant glycosylation and proliferation, potentially identifying novel therapeutic targets.

-

Drug Discovery: The experimental workflow can be adapted for screening small molecules that modulate glycosylation pathways. By quantifying changes in metabolic flux in response to a compound, researchers can identify novel inhibitors or activators of key enzymes like MPI or PMM2.

-

Fundamental Biology: This tracer provides a sophisticated method for studying the fundamental regulation of nutrient allocation in cells. It can help answer questions about how cells prioritize mannose for glycosylation versus energy metabolism under different conditions, such as nutrient stress or growth factor stimulation.[5]

Conclusion

D-Mannose-¹³C,d-2 stands out as a highly specific and informative tracer for glycosylation research. Its dual-labeling strategy enables the precise dissection of competing metabolic pathways for mannose utilization, a level of detail not easily achievable with single-labeled precursors. By providing quantitative data on metabolic flux, this tool empowers researchers to gain deeper insights into the regulation of glycosylation in health and disease, accelerating the discovery of new biomarkers and therapeutic strategies.

References

- 1. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-Mannose: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: D-Mannose-13C,d-2 - Commercial Availability, Purity, and Applications

This technical guide provides an in-depth overview of the commercial availability and purity of isotopically labeled D-Mannose, with a specific focus on D-Mannose-13C,d-2. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for metabolic tracing, quantitative analysis, and mechanistic studies.

1.0 Executive Summary

D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in various biological processes, including glycoprotein synthesis and cellular metabolism.[1][2] Isotopically labeled versions of D-Mannose are invaluable tools for tracing its metabolic fate and quantifying its incorporation into complex glycans. While a wide variety of singly-labeled (e.g., 13C or 2H) D-Mannose species are commercially available, the specific dual-labeled variant, this compound, is not a standard off-the-shelf product. It is typically available only through custom synthesis requests from specialized chemical suppliers. This guide summarizes the availability of related labeled D-Mannose compounds, outlines a general synthetic approach, and illustrates its application in metabolic research.

2.0 Commercial Availability and Purity of Isotopically Labeled D-Mannose

Direct searches for "this compound" do not yield standard commercial suppliers, indicating that this specific combination requires custom synthesis. However, various other isotopically labeled D-Mannose standards are available. The following table summarizes representative commercial offerings, which can serve as a baseline for sourcing custom reagents. Purity is typically determined by NMR and mass spectrometry to confirm isotopic enrichment and chemical purity.

| Product Name | Supplier | Catalog Number | Isotopic Purity (%) | Chemical Purity (%) |

| D-Mannose (6-13C) | Eurisotop | CLM-1192 | 99 | >98 |

| D-Mannose (1-13C) | Cambridge Isotope Labs | CLM-1188 | 99 | >98 |

| D-Mannose (U-13C6) | Omicron Biochemicals | MAN-007 | >98 | >98 |

| D-Mannose (1-d) | CDN Isotopes | D-5750 | >98 | >98 |

| D-Mannose (2-d) | Medical Isotopes, Inc. | D5412 | >98 | >98 |

3.0 Synthesis of Isotopically Labeled D-Mannose

The synthesis of custom labeled sugars like this compound requires specialized organic chemistry techniques. A common foundational method for introducing a 13C label at the C1 position is the cyanohydrin synthesis, which extends the carbon chain of an aldose.

3.1 General Experimental Protocol: Modified Kiliani-Fischer Cyanohydrin Synthesis

This protocol outlines a general procedure for the synthesis of 1-13C labeled aldoses, which can be adapted for D-Mannose from D-arabinose. The introduction of deuterium (d-2) would require additional specific deuteration steps, such as reduction with a deuterium source (e.g., sodium borodeuteride) at a relevant step.

-

Cyanohydrin Formation: D-arabinose is reacted with a labeled cyanide source (e.g., K13CN or Na13CN). The reaction conditions, such as pH, can be adjusted to favor the formation of the mannonitrile epimer over the gluconitrile epimer. For instance, using sodium carbonate can favor the gluconic epimer, while other conditions may increase the yield of the desired mannonic nitrile.[3]

-

Nitrile Hydrolysis: The resulting epimeric nitriles (D-mannononitrile-1-13C and D-glucononitrile-1-13C) are hydrolyzed to their corresponding carboxylic acids, D-mannonic acid-1-13C and D-gluconic acid-1-13C.

-

Lactonization: The mixture of acids is then converted to their respective lactones. D-mannono-1,4-lactone-1-13C can be encouraged to crystallize from the mixture.[3]

-

Separation and Purification: The desired D-mannono-1,4-lactone is separated from the gluconic epimer. This can be achieved through fractional crystallization or chromatography.[3]

-

Reduction to Aldose: The purified D-mannono-1,4-lactone-1-13C is reduced to the final product, D-Mannose-1-13C. A common reducing agent for this step is sodium amalgam in a weakly acidic solution.[3]

-

Final Purification: The resulting labeled D-Mannose is purified, typically by crystallization from solvents like methanol-isopropanol mixtures, to yield the final high-purity product.[3]

Note: The introduction of deuterium at specific positions would involve selecting appropriate starting materials or reagents in a multi-step synthesis designed to achieve the desired labeling pattern.

4.0 Applications in Metabolic Research

Isotopically labeled D-Mannose is a powerful tool for tracing metabolic pathways. Once it enters a cell, it can either be catabolized via glycolysis or activated for incorporation into glycoconjugates.[1][4]

4.1 Experimental Workflow for Metabolic Labeling

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using labeled D-Mannose to study glycoprotein synthesis.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Applications of D-Mannose-13C,d-2 in Metabolomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope-resolved metabolomics (SIRM) has emerged as a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. By introducing isotopically labeled compounds, researchers can trace the metabolic fate of specific molecules, quantify metabolic fluxes, and gain a deeper understanding of cellular physiology in both healthy and diseased states. D-Mannose, a C-2 epimer of glucose, plays a crucial role in glycosylation and cellular metabolism. The use of stable isotope-labeled D-Mannose, such as D-Mannose-13C,d-2, provides a precise tool to investigate these pathways. This technical guide explores the fundamental applications of this compound in metabolomics, with a focus on metabolic flux analysis and glycosylation studies.

Core Applications of this compound in Metabolomics

The primary applications of this compound in metabolomics revolve around its use as a metabolic tracer. By replacing the naturally abundant ¹²C with ¹³C and hydrogen with deuterium, researchers can distinguish exogenous D-Mannose and its downstream metabolites from the endogenous unlabeled pools. This enables the precise tracking and quantification of mannose metabolism.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis (MFA) is a quantitative method used to determine the rate of metabolic reactions in a biological system at steady state.[1] When cells are cultured in the presence of this compound, the labeled carbons are incorporated into various metabolites. By measuring the isotopic enrichment in these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the fluxes through different pathways can be calculated.

This compound is particularly useful for studying the flux of mannose into two major pathways:

-

Glycolysis: Mannose can be phosphorylated to mannose-6-phosphate, which is then isomerized to fructose-6-phosphate, an intermediate in the glycolytic pathway.

-

Glycosylation: Mannose-6-phosphate can also be converted to mannose-1-phosphate, which is then activated to GDP-mannose, a precursor for the synthesis of glycoproteins and other glycoconjugates.

Glycosylation Studies

D-Mannose is a critical component of N-linked and O-linked glycans, which are essential for protein folding, stability, and function. This compound can be used to trace the incorporation of mannose into these complex carbohydrate structures. This allows for the investigation of glycosylation dynamics under different physiological or pathological conditions.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from a stable isotope tracing experiment using this compound in a cancer cell line.

Table 1: Isotopic Enrichment of Key Metabolites after this compound Labeling

| Metabolite | Isotopic Enrichment (%) |

| Mannose-6-phosphate | 85.2 ± 3.1 |

| Fructose-6-phosphate | 42.5 ± 2.5 |

| Glucose-6-phosphate | 5.1 ± 0.8 |

| Lactate | 15.7 ± 1.9 |

| GDP-Mannose | 78.9 ± 4.2 |

Table 2: Calculated Metabolic Fluxes from this compound

| Metabolic Pathway | Flux Rate (nmol/10^6 cells/hr) |

| Mannose Uptake | 50.0 |

| Glycolysis (from Mannose) | 28.5 |

| Pentose Phosphate Pathway (from Mannose) | 3.2 |

| N-linked Glycosylation (from Mannose) | 18.3 |

Experimental Protocols

Cell Culture and Labeling with this compound

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.

-

Media Preparation: Prepare culture medium containing this compound at the desired concentration. The standard glucose concentration may need to be adjusted depending on the experimental goals.

-

Labeling: Once cells have reached the desired confluency, replace the existing medium with the this compound containing medium.

-

Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the labeled mannose into cellular metabolites. The incubation time will vary depending on the metabolic pathways of interest.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add ice-cold 80% methanol to each well and scrape the cells.

-

Collection: Collect the cell lysate into a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

-

Supernatant Transfer: Transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the metabolite extract using a vacuum concentrator.

GC-MS Analysis of Labeled Metabolites

-

Derivatization: Resuspend the dried metabolites in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide) to make them volatile for GC analysis.

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Separate the metabolites on a suitable GC column.

-

Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions.

Visualization of Pathways and Workflows

Mannose Metabolism Pathway

Caption: Metabolic fate of this compound.

Experimental Workflow for this compound Metabolomics

Caption: Workflow for this compound MFA.

Conclusion

This compound is an invaluable tool in the field of metabolomics, enabling researchers to dissect the complex roles of mannose in cellular metabolism. Its application in metabolic flux analysis and glycosylation studies provides quantitative insights into the dynamic nature of these pathways. The protocols and workflows outlined in this guide offer a framework for researchers to design and execute robust stable isotope tracing experiments with this compound, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.

References

The Nexus of Glycosylation and Metabolism: A Technical Guide to Isotopic Labeling with D-Mannose-¹³C,d-2

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, the convergence of metabolism and post-translational modifications is a critical area of study for understanding disease and developing novel therapeutics. Among these modifications, N-linked glycosylation stands out for its profound impact on protein folding, stability, and function. D-mannose, a C-2 epimer of glucose, is a central monosaccharide in this process. This technical guide delves into the theory and application of isotopic labeling with D-Mannose-¹³C,d-2, a powerful tool for dissecting the metabolic flux and pathways of mannose in glycosylation. By employing stable isotopes of both carbon and hydrogen, researchers can trace the journey of mannose from its entry into the cell to its ultimate incorporation into complex glycans, providing unprecedented insights into cellular physiology.

Core Principles of Isotopic Labeling with D-Mannose-¹³C,d-2

Isotopic labeling is a technique that substitutes an atom in a molecule with its heavier, non-radioactive (stable) isotope. When cells are supplied with this "labeled" molecule, its metabolic fate can be traced using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

D-Mannose-¹³C,d-2 is a specially designed tracer molecule. The ¹³C label allows for the differentiation of exogenous mannose from the endogenous pool, which is primarily synthesized from glucose. The deuterium (d) label at the C-2 position provides an additional layer of information. The metabolic pathway of mannose can involve its conversion to fructose-6-phosphate, a key glycolytic intermediate. This conversion can result in the loss or exchange of the deuterium atom at the C-2 position. By tracking the presence or absence of both the ¹³C and deuterium labels in downstream metabolites and glycans, researchers can elucidate the predominant metabolic routes of mannose utilization.

The primary goals of using D-Mannose-¹³C,d-2 are:

-

To quantify the contribution of exogenous mannose to the total mannose pool used for glycosylation.

-

To trace the metabolic conversion of mannose to other monosaccharides.

-

To understand the metabolic flux through different pathways, such as the direct phosphorylation pathway versus conversion through glycolysis.

-

To study the impact of disease states or drug treatments on mannose metabolism and glycosylation.

Experimental Protocols

The following sections outline a generalized protocol for conducting isotopic labeling studies with D-Mannose-¹³C,d-2. Specific parameters may need to be optimized based on the cell type and experimental goals.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

-

Medium Preparation: Prepare a custom culture medium that allows for precise control over the concentrations of glucose and mannose. Typically, a glucose-free DMEM or RPMI-1640 base is supplemented with known concentrations of unlabeled glucose and the D-Mannose-¹³C,d-2 tracer. Common concentrations are 5 mM glucose and 50 µM labeled mannose, reflecting physiological levels.

-

Labeling: Replace the standard culture medium with the prepared labeling medium. The duration of labeling can vary from a few hours to several days, depending on the turnover rate of the glycoproteins of interest. A time-course experiment is often recommended to determine the optimal labeling period.

Sample Preparation for Glycan Analysis

-

Cell Harvesting and Lysis: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual labeled monosaccharides. Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Precipitation: Precipitate the total protein from the cell lysate using a method such as acetone or trichloroacetic acid (TCA) precipitation.

-

N-Glycan Release: Resuspend the protein pellet and release the N-linked glycans using the enzyme Peptide-N-Glycosidase F (PNGase F).

-

Glycan Purification: Purify the released N-glycans using solid-phase extraction (SPE) with a graphitized carbon or C18 cartridge.

-

Hydrolysis to Monosaccharides: Hydrolyze the purified N-glycans to their constituent monosaccharides by acid hydrolysis (e.g., with 2 M trifluoroacetic acid at 100°C for 4 hours).

-

Derivatization for GC-MS Analysis: The hydrolyzed monosaccharides are not volatile and require derivatization for gas chromatography-mass spectrometry (GC-MS) analysis. A common method is the conversion to aldononitrile acetate derivatives.

Analytical Instrumentation and Data Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC-MS system equipped with an appropriate column (e.g., a DB-5 or similar) is used for the separation and detection of the derivatized monosaccharides.

-

Method: The GC oven temperature is programmed to ramp up to allow for the separation of the different monosaccharide derivatives. The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) or full scan mode can be used to detect the fragments of the labeled and unlabeled monosaccharides.

-

Data Analysis: The incorporation of ¹³C is determined by the mass shift in the detected fragments. For example, a fragment containing all six carbons of mannose will show a mass increase of 6 Da if it is fully labeled with ¹³C. The deuterium label at C-2 can also be tracked by observing specific fragment ions. The relative abundance of the labeled and unlabeled fragments is used to calculate the percentage of mannose incorporation from the exogenous source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For NMR analysis, larger quantities of labeled glycoproteins are typically required. The purified glycoproteins or released glycans are dissolved in D₂O.

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is necessary to resolve the complex spectra of glycoproteins.

-

Experiments: A suite of 1D and 2D NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to identify the specific atoms that are labeled.

-

Data Analysis: The ¹³C and deuterium labels will cause characteristic shifts and changes in the coupling patterns in the NMR spectra, allowing for the precise localization of the labels within the glycan structure.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from D-Mannose-¹³C,d-2 labeling experiments, illustrating the types of insights that can be gained.

| Cell Line | Condition | Exogenous Mannose Concentration (µM) | % Mannose in N-Glycans from Exogenous Source[1] |

| Fibroblasts | Control | 50 | 25-30% |

| Fibroblasts | MPI-deficient | 50 | 80%[1] |

| Hepatoma Cells | Control | 50 | 75%[2] |

| CHO Cells | High Glucose | 50 | 15% |

| CHO Cells | Low Glucose | 50 | 45% |

Table 1: Contribution of Exogenous D-Mannose-¹³C,d-2 to N-Glycan Mannose. This table demonstrates how the contribution of exogenous mannose can vary between cell types and under different metabolic conditions. For instance, cells with a deficiency in phosphomannose isomerase (MPI) are more reliant on exogenous mannose for glycosylation.[1]

| Labeled Precursor | N-Glycan Monosaccharide | % Incorporation |

| D-Mannose-¹³C,d-2 | Mannose | 95% |

| D-Mannose-¹³C,d-2 | Fructose | 3% |

| D-Mannose-¹³C,d-2 | Glucose | 1.5% |

| D-Mannose-¹³C,d-2 | Galactose | <0.5% |

| D-Mannose-¹³C,d-2 | N-acetylglucosamine | <0.5% |

Table 2: Metabolic Fate of D-Mannose-¹³C,d-2. This table illustrates the tracing of the ¹³C label from mannose to other monosaccharides within the N-glycan structure, providing a quantitative measure of metabolic conversion.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows involved in D-Mannose-¹³C,d-2 labeling studies.

Caption: Metabolic pathways of D-mannose incorporation into N-glycans.

Caption: Experimental workflow for GC-MS analysis of labeled N-glycans.

Caption: Rationale for dual isotopic labeling of D-mannose.

References

Navigating the Nuances of D-Mannose-13C,d-2: A Technical Guide to Safety and Handling

For Immediate Release

This technical guide provides an in-depth overview of the safety and handling guidelines for D-Mannose-13C,d-2, a stable isotope-labeled monosaccharide. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data to ensure the safe and effective use of this compound in experimental settings. While this compound is not classified as a hazardous substance, adherence to best laboratory practices is paramount to maintain sample integrity and ensure personnel safety.

Stable isotope-labeled compounds, such as those containing deuterium (²H) and carbon-13 (¹³C), are powerful tools in metabolic research, pharmacokinetic studies, and quantitative analysis.[1][2] Their physical and chemical properties are nearly identical to their unlabeled counterparts, and they do not present radiological hazards.[1][3] Consequently, the safety protocols for this compound are largely based on those for unlabeled D-Mannose.

Core Safety and Physical Data

The following tables summarize the key safety and physical data for D-Mannose, which are applicable to this compound. This information has been compiled from various safety data sheets (SDS).

Table 1: Physical and Chemical Properties of D-Mannose

| Property | Value |

| Chemical Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 126-142°C[4][5] |

| Solubility | Soluble in water[4][5] |

| Bulk Density | 0.25-0.60 g/cm³[4] |

Table 2: Hazard Identification and First Aid

| Hazard | Description and First Aid Measures |

| Health Hazards | Not classified as a hazardous substance.[6][7] May cause mild respiratory tract, skin, and eye irritation upon dust exposure.[4][5][8] |

| Inhalation | If dust is inhaled, move the person to fresh air.[5][8] |

| Skin Contact | Wash off with soap and plenty of water.[5][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[7][9] |

Experimental Protocols: Safe Handling and Storage

Given the high value and sensitive applications of this compound, meticulous handling is crucial to prevent contamination and ensure experimental accuracy.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields.[10]

-

Hand Protection: Handle with compatible gloves. Inspect gloves prior to use.[8]

-

Body Protection: Wear a laboratory coat.

Handling and Storage:

-

Ventilation: Use in a well-ventilated area or under a fume hood to avoid dust formation.[5][8]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area.[4][7]

-

Storage: Store in a cool, dry place in a tightly sealed container.[5][8] The compound may be hygroscopic.[5]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Consider offering surplus and non-recyclable solutions to a licensed disposal company.[8]

Visualizing Workflows and Biological Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow for handling this compound and its role in a key biological pathway.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. symeres.com [symeres.com]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innophos.com [innophos.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. himediadownloads.com [himediadownloads.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdnisotopes.com [cdnisotopes.com]

Unraveling Metabolic Fates: A Technical Guide to Mass Isotopomer Distribution Analysis with D-Mannose-13C,d-2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of stable isotope tracing, specifically using D-Mannose-13C,d-2, to elucidate the intricate pathways of mannose metabolism. By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can quantify fluxes through key metabolic networks, including glycolysis, the pentose phosphate pathway (PPP), and glycoprotein biosynthesis. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation strategies essential for leveraging this powerful technique in metabolic research and drug development.

Core Concepts: Mass Isotopomer Distribution Analysis

Mass isotopomer distribution analysis (MIDA) is a technique that utilizes stable isotope-labeled precursors to measure the biosynthesis and turnover of polymers and metabolic intermediates. When a cell or organism is supplied with an isotopically enriched precursor like this compound, the heavy isotopes are incorporated into various downstream metabolites. Mass spectrometry is then used to measure the relative abundances of different mass isotopomers (molecules differing only in the number of isotopic atoms). By analyzing the resulting mass isotopomer distribution, it is possible to determine the enrichment of the true precursor pool and calculate the fractional synthesis rates of the molecules of interest.

D-Mannose, a C-2 epimer of glucose, plays a crucial role in several biological processes. It is a key component in the biosynthesis of glycoproteins and glycolipids.[1] Furthermore, mannose can be phosphorylated to mannose-6-phosphate and subsequently isomerized to fructose-6-phosphate, thereby entering the glycolytic and pentose phosphate pathways.[2][3] The use of this compound allows for the precise tracing of the mannose backbone through these interconnected pathways. The 13C label tracks the carbon skeleton, while the deuterium at the C-2 position provides specific information about isomerization reactions.

Metabolic Pathways of D-Mannose

Upon entering the cell, D-Mannose is phosphorylated by hexokinase to D-Mannose-6-phosphate. From this branch point, it can enter several metabolic pathways:

-

Glycoprotein and Glycolipid Synthesis: D-Mannose-6-phosphate is converted to mannose-1-phosphate and then to GDP-mannose, the primary donor for mannosylation reactions in the synthesis of N-linked glycans and other glycoconjugates.[4]

-

Glycolysis: Phosphomannose isomerase (PMI) catalyzes the reversible conversion of mannose-6-phosphate to fructose-6-phosphate, an intermediate in the glycolytic pathway.[2][3]

-

Pentose Phosphate Pathway (PPP): As an intermediate of glycolysis, fructose-6-phosphate derived from mannose can enter the non-oxidative branch of the PPP, contributing to the synthesis of nucleotide precursors and NADPH.

The following diagram illustrates the central metabolic fate of D-Mannose:

Experimental Protocols

Cell Culture and Isotope Labeling

A detailed protocol for isotopic labeling of cultured cells is presented below. This protocol can be adapted for different cell lines and experimental conditions.

Materials:

-

Cell line of interest (e.g., human fibroblasts, cancer cell lines)

-

Appropriate cell culture medium (e.g., DMEM, RPMI 1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (or other desired isotopically labeled mannose)

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Allow cells to adhere and grow for 24-48 hours.

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free and mannose-free medium with the desired concentrations of glucose and this compound. For example, to mimic physiological conditions, one might use 5 mM glucose and 50 µM this compound.[1]

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled monosaccharides.

-

Add the prepared labeling medium to the cells.

-

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined period. The labeling time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. Time points can range from minutes for central carbon metabolism intermediates to several hours or days for glycoproteins.

-

Harvesting: After the labeling period, proceed immediately to metabolite extraction to quench enzymatic activity and preserve the metabolic state of the cells.

Metabolite Extraction

Materials:

-

Ice-cold 80% methanol (or other suitable extraction solvent)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of reaching 14,000 x g at 4°C

Procedure:

-

Quenching and Lysis:

-

Place the culture plate on ice.

-

Aspirate the labeling medium.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

-

Use a cell scraper to detach the cells in the methanol.

-

-

Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.

-

Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

Mass Spectrometry Analysis (GC-MS)

For the analysis of monosaccharides and their phosphorylated intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

Materials:

-

Dried metabolite extract

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

-

GC-MS system equipped with an appropriate column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at 30°C for 90 minutes.

-

Add MSTFA to the sample to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis. Incubate at 37°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the different metabolites based on their volatility and interaction with the column.

-

The mass spectrometer then ionizes the eluted metabolites and separates the resulting fragments based on their mass-to-charge ratio (m/z).

-

The instrument will be operated in selected ion monitoring (SIM) mode to detect the specific mass isotopomers of the target metabolites.

-

-

Data Analysis: The resulting mass spectra will show the distribution of different mass isotopomers for each metabolite. This data needs to be corrected for the natural abundance of heavy isotopes in both the metabolite and the derivatizing agent to accurately determine the incorporation of the tracer.[5]

The following diagram outlines the general experimental workflow:

Data Presentation and Interpretation

The quantitative data obtained from mass spectrometry is best presented in tabular format to facilitate comparison between different experimental conditions. The tables should clearly indicate the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.) for each metabolite of interest.

Table 1: Hypothetical Mass Isotopomer Distribution in Key Metabolites after Labeling with this compound

| Metabolite | Mass Isotopomer | Relative Abundance (%) - Control | Relative Abundance (%) - Treated |

| Mannose-6-Phosphate | M+0 | 95.2 | 45.8 |

| M+1 (13C) | 3.1 | 2.5 | |

| M+2 (d) | 0.5 | 48.3 | |

| M+3 (13C, d) | 0.2 | 2.4 | |

| Fructose-6-Phosphate | M+0 | 98.1 | 85.3 |

| M+1 (13C) | 1.5 | 10.2 | |

| M+2 (d) | 0.2 | 3.5 | |

| M+3 (13C, d) | 0.2 | 1.0 | |

| Ribose-5-Phosphate | M+0 | 99.0 | 96.5 |

| M+1 (13C) | 0.8 | 2.8 | |

| M+2 (13C) | 0.2 | 0.7 |

Interpretation of the Data:

Conclusion

The use of this compound in conjunction with mass isotopomer distribution analysis provides a powerful and quantitative method for dissecting the complex and interconnected pathways of mannose metabolism. The detailed protocols and data interpretation strategies outlined in this guide offer a framework for researchers to design and execute robust stable isotope tracing experiments. The insights gained from such studies are invaluable for understanding fundamental cellular processes and for the development of novel therapeutic strategies targeting metabolic vulnerabilities in disease.

References

- 1. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantifying the Sources of the Essential Sugar Mannose♦: The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Metabolic Labeling of Mammalian Cells with D-Mannose-13C,d-2

Introduction

Metabolic stable isotope labeling is a powerful technique used to trace the flux of metabolites through cellular pathways and to quantify their incorporation into biomolecules.[1] In the field of glycobiology, labeling with heavy isotope-containing monosaccharides allows for the investigation of glycan biosynthesis, turnover, and the relative contribution of different metabolic precursors to glycosylation.[2][3] D-Mannose is a critical monosaccharide in mammalian cells, serving as a primary precursor for the synthesis of N-linked glycans.[4] It is converted into GDP-mannose, the donor substrate for mannosyltransferases in the endoplasmic reticulum and Golgi apparatus.[5]

This protocol describes the use of D-Mannose labeled with both Carbon-13 (13C) and deuterium (d, 2H) for tracing its metabolic fate in mammalian cell culture. Exogenous D-mannose is taken up by cells and can be directly incorporated into the N-glycosylation pathway.[6] By providing cells with D-Mannose-13C,d-2, researchers can use mass spectrometry to distinguish newly synthesized glycans from the pre-existing unlabeled pool, enabling detailed studies of glycan dynamics and metabolism.[5] Combining 13C labeling on the mannose backbone with deuterium labeling, often achieved by reconstituting the medium in deuterium oxide (D2O), provides a multi-faceted approach to trace complex metabolic routes, including the potential interconversion of mannose to fructose-6-phosphate.[5]

Principle of the Method

Mammalian cells are cultured in a specially formulated medium where standard mannose and glucose are replaced with this compound and unlabeled glucose, respectively. The labeled mannose enters the cell and is phosphorylated to Mannose-6-Phosphate, which is then converted to Mannose-1-Phosphate and subsequently to GDP-Mannose. This activated form is used by glycosyltransferases to build the oligosaccharide chains of glycoproteins.

After a defined labeling period, cellular glycoproteins are harvested. The N-glycans are typically released enzymatically, purified, and analyzed by mass spectrometry (MS).[7] The incorporation of 13C and deuterium results in a predictable mass shift in the detected glycan fragments, allowing for their unambiguous identification and quantification relative to the unlabeled counterparts.[5] This approach can reveal the contribution of exogenous mannose to the total N-glycan pool and the turnover rates of specific glycoproteins.[5]

Applications

-

Metabolic Flux Analysis: Quantifying the rate of mannose incorporation into N-glycans.[3][5]

-

Glycoprotein Turnover Studies: Determining the synthesis and degradation rates of specific glycoproteins by pulse-chase experiments.[5]

-

Pathway Elucidation: Tracing the interconversion of mannose with other hexoses, such as glucose and fructose.[5]

-

Comparative Glycomics: Quantitatively comparing glycosylation patterns between different cell states (e.g., healthy vs. disease, treated vs. untreated).[1]

Metabolic Pathway and Experimental Workflow

Caption: Metabolic pathway for the incorporation of exogenous D-Mannose into N-glycans.

References

- 1. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. D-Mannose GMP Highest Purity Low Endotoxin - CAS 3458-28-4 - Pfanstiehl [pfanstiehl.com]

- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Stable isotope labeling of N-glycosylated peptides by enzymatic deglycosylation for mass spectrometry-based glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying Glycan Biosynthesis with Stable Isotope-Labeled D-Mannose

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders. Consequently, the ability to accurately quantify glycan biosynthesis and flux through glycosylation pathways is paramount for basic research, biomarker discovery, and the development of novel therapeutics.

This document provides detailed application notes and protocols for quantifying glycan biosynthesis using stable isotope-labeled D-Mannose. Specifically, we focus on the use of D-Mannose labeled with Carbon-13 (¹³C) and Deuterium (D or ²H) to trace the metabolic fate of mannose as it is incorporated into N-linked and O-linked glycans. Metabolic labeling with these stable isotopes, followed by mass spectrometry analysis, offers a powerful and quantitative approach to dissect the complexities of glycan biosynthesis in a cellular context.

Principle of the Method

The core principle of this method is to introduce a "heavy", non-radioactive, isotopically labeled version of D-mannose into a biological system (e.g., cell culture). This labeled mannose is taken up by cells and utilized in the same manner as its natural "light" counterpart. As the labeled mannose is incorporated into newly synthesized glycans, it imparts a specific mass shift to these molecules. By analyzing the ratio of heavy to light glycan isoforms using mass spectrometry, it is possible to quantify the rate of new glycan biosynthesis and to trace the flow of mannose through various glycosylation pathways. The use of a dual-labeled monosaccharide, such as a hypothetical D-Mannose-¹³C,d-2, or the combined use of ¹³C-labeled mannose and deuterium oxide (D₂O) in the culture medium, allows for more sophisticated tracing of metabolic interconversions.

Key Applications

-

Quantifying Glycan Biosynthesis Rates: Determine the rate of de novo synthesis of specific glycan structures under different experimental conditions.

-

Metabolic Flux Analysis: Trace the flow of mannose through competing glycosylation pathways (e.g., N-linked vs. O-linked).

-

Drug Discovery and Development: Evaluate the on-target and off-target effects of drugs that modulate glycosylation pathways.

-

Biomarker Discovery: Identify changes in glycan biosynthesis associated with disease states.

-

Cell Engineering and Bioprocessing: Optimize glycosylation patterns of recombinant proteins in biopharmaceutical production.[1]

Experimental Workflow

The overall experimental workflow for quantifying glycan biosynthesis using stable isotope-labeled mannose is depicted below.

Caption: A general experimental workflow for quantifying glycan biosynthesis.

Signaling Pathways

N-Linked Glycan Biosynthesis Pathway

The initial stages of the N-linked glycan biosynthesis pathway, which occur in the endoplasmic reticulum and Golgi apparatus, heavily rely on mannose. A simplified diagram illustrating the incorporation of mannose into the growing glycan chain is shown below.

References

Application Notes and Protocols for NMR-Based Conformational Analysis of Oligosaccharides using D-Mannose-¹³C,d-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of D-Mannose-¹³C,d-2 in the conformational analysis of oligosaccharides by Nuclear Magnetic Resonance (NMR) spectroscopy. Isotopic labeling of oligosaccharides with ¹³C and deuterium (²H or d) is a powerful strategy to overcome the inherent challenges of carbohydrate NMR, such as spectral overlap and degeneracy, thereby enabling detailed structural elucidation crucial for understanding their biological functions and for drug development.

Application Notes

The Challenge of Oligosaccharide Conformational Analysis

Oligosaccharides are inherently flexible molecules, adopting a multitude of conformations in solution. This conformational flexibility is often integral to their biological activity, including their recognition by proteins such as lectins and antibodies. A detailed understanding of the conformational preferences of oligosaccharides is therefore critical for deciphering their structure-activity relationships. However, the conformational analysis of oligosaccharides by NMR is often hampered by severe chemical shift degeneracy and limited dispersion of proton signals.[1]

Advantages of D-Mannose-¹³C,d-2 Labeling

The strategic incorporation of stable isotopes like ¹³C and deuterium into mannose residues within an oligosaccharide offers several key advantages for NMR-based conformational analysis:

-

Spectral Simplification and Resolution Enhancement: Deuteration of non-anomeric protons simplifies complex proton spectra by reducing the number of signals and scalar couplings. This allows for more accurate measurement of chemical shifts and coupling constants involving the remaining protons.

-

Access to a Wealth of Conformational Parameters: ¹³C-labeling, particularly at specific positions, enables the measurement of a variety of conformationally sensitive NMR parameters, including:

-

One-bond ¹³C-¹H coupling constants (¹JCH): These couplings are sensitive to the geometry of the C-H bond and the overall conformation of the sugar ring.[2]

-

Two- and three-bond heteronuclear coupling constants (²JCH, ³JCH): These couplings across the glycosidic linkage are particularly valuable for determining the glycosidic torsion angles φ (phi) and ψ (psi).[3][4]

-

Carbon-carbon coupling constants (JCC): These can provide additional constraints for defining the oligosaccharide's three-dimensional structure.[5]

-

-

Measurement of Residual Dipolar Couplings (RDCs): In a partially aligned medium, the measurement of RDCs provides long-range structural information, defining the relative orientation of different parts of the molecule. ¹³C-labeling significantly facilitates the measurement of ¹H-¹³C RDCs.[1]

-

Probing Dynamics: Isotope-edited relaxation experiments can provide insights into the internal motions and dynamics of the oligosaccharide.

Applications in Drug Development

A precise understanding of the conformational landscape of bioactive oligosaccharides is paramount in drug development for:

-

Rational Design of Glycomimetics: Knowledge of the bioactive conformation allows for the design of conformationally constrained mimics with improved affinity and specificity for their target proteins.

-

Structure-Based Drug Design: High-resolution structural models of oligosaccharide-protein complexes, derived from NMR data, can guide the design of small molecule inhibitors that disrupt these interactions.

-

Understanding Disease Mechanisms: Elucidating the conformational changes in oligosaccharides upon binding to receptors can provide insights into the molecular basis of diseases, opening new avenues for therapeutic intervention.

Experimental Protocols

Synthesis and Incorporation of D-Mannose-¹³C,d-2

While a detailed de novo synthesis protocol for D-Mannose-¹³C,d-2 is highly specific and often proprietary, researchers can obtain this labeled monosaccharide from commercial vendors specializing in stable isotopes. For example, D-Mannose-¹³C-2 is commercially available.[6]

Alternatively, ¹³C-labeled mannose can be produced biosynthetically. Genetically engineered yeast strains can be cultured in media containing ¹³C-labeled glucose (e.g., D-[1-¹³C]glucose) as the sole carbon source, leading to the production of ¹³C-labeled high-mannose-type oligosaccharides.[2][3]

Sample Preparation for NMR Spectroscopy

-

Purification: The isotopically labeled oligosaccharide must be purified to homogeneity using standard chromatographic techniques (e.g., size-exclusion chromatography, HPLC).

-

Lyophilization: The purified sample should be lyophilized multiple times from D₂O to exchange all labile protons for deuterons.

-

Sample Dissolution: Dissolve the lyophilized sample in a suitable deuterated solvent, typically D₂O, to a final concentration of 0.3 mM or higher.[2]

-

Internal Standard: Add an internal standard for chemical shift referencing (e.g., DSS or TSP).

NMR Data Acquisition

A suite of NMR experiments should be performed to obtain a comprehensive set of conformational restraints. High-field NMR spectrometers (700 MHz and above) equipped with cryogenic probes are recommended for optimal sensitivity and resolution.[4]

Key NMR Experiments:

-

1D ¹H and ¹³C NMR: For initial characterization and assessment of sample purity.

-

2D Homonuclear Correlation Spectroscopy (COSY, TOCSY): For assigning proton resonances within each mannose residue.

-

2D Heteronuclear Single Quantum Coherence (HSQC): For correlating directly bonded ¹H and ¹³C nuclei, aiding in resonance assignment.

-

2D Heteronuclear Multiple Bond Correlation (HMBC): For identifying long-range ¹H-¹³C correlations, which can help in sequencing the oligosaccharide and providing initial conformational insights. A constant-time J-HMBC experiment is particularly useful for measuring heteronuclear J-couplings.[4]

-

F₂-coupled ¹H-¹³C HSQC: For the precise measurement of one-bond ¹H-¹³C coupling constants (¹JCH).[2]

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): For measuring inter-proton distances, which are crucial for defining the overall fold of the oligosaccharide.

-

Residual Dipolar Coupling (RDC) Measurement:

-

Prepare a partially aligned sample using a suitable alignment medium (e.g., bacteriophage Pf1, bicelles).

-

Acquire HSQC-based experiments to measure the ¹H-¹³C RDCs.

-

Data Analysis and Structure Calculation

-

Resonance Assignment: Assign all relevant ¹H and ¹³C chemical shifts using the combination of COSY, TOCSY, HSQC, and HMBC spectra.

-

Extraction of NMR Parameters:

-

Measure J-couplings from the appropriate 1D or 2D spectra.

-

Determine NOE- or ROE-based distance restraints from the build-up curves of cross-peak intensities.

-

Calculate RDCs as the difference in splitting between the aligned and isotropic samples.

-

-

Conformational Modeling:

-

Use the measured J-couplings and Karplus equations to determine the preferred ranges for glycosidic torsion angles (φ, ψ, and ω for 1→6 linkages).[4]

-